Cas no 85293-09-0 (1-Benzyl-5-methyl-4,5-dihydro-1H-pyrazol-3-amine)

1-Benzyl-5-methyl-4,5-dihydro-1H-pyrazol-3-amine is a pyrazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a benzyl group at the 1-position and a methyl group at the 5-position, contributing to its stability and reactivity profile. The dihydropyrazole core offers versatility as an intermediate in synthetic chemistry, particularly for the development of biologically active compounds. This compound may serve as a precursor for the synthesis of heterocyclic scaffolds with potential pharmacological properties. Its amine functionality at the 3-position allows for further derivatization, making it a valuable building block in medicinal chemistry and material science applications.
1-Benzyl-5-methyl-4,5-dihydro-1H-pyrazol-3-amine structure
85293-09-0 structure
Product name:1-Benzyl-5-methyl-4,5-dihydro-1H-pyrazol-3-amine
CAS No:85293-09-0
MF:C11H15N3
MW:189.256901979446
CID:5053609
PubChem ID:15916620

1-Benzyl-5-methyl-4,5-dihydro-1H-pyrazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 1-benzyl-5-methyl-4,5-dihydro-1H-pyrazol-3-amine
    • 2-benzyl-3-methyl-3,4-dihydropyrazol-5-amine
    • NE51017
    • 1-Benzyl-5-methyl-4,5-dihydro-1H-pyrazol-3-amine
    • Inchi: 1S/C11H15N3/c1-9-7-11(12)13-14(9)8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H2,12,13)
    • InChI Key: ZBWPNHVAEQZZBA-UHFFFAOYSA-N
    • SMILES: N1(CC2C=CC=CC=2)C(C)CC(N)=N1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 219
  • Topological Polar Surface Area: 41.6
  • XLogP3: 1.3

1-Benzyl-5-methyl-4,5-dihydro-1H-pyrazol-3-amine Security Information

1-Benzyl-5-methyl-4,5-dihydro-1H-pyrazol-3-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-126414-0.05g
1-benzyl-5-methyl-4,5-dihydro-1H-pyrazol-3-amine
85293-09-0 95%
0.05g
$162.0 2023-06-08
Enamine
EN300-126414-0.5g
1-benzyl-5-methyl-4,5-dihydro-1H-pyrazol-3-amine
85293-09-0 95%
0.5g
$546.0 2023-06-08
Enamine
EN300-126414-0.1g
1-benzyl-5-methyl-4,5-dihydro-1H-pyrazol-3-amine
85293-09-0 95%
0.1g
$241.0 2023-06-08
TRC
B536930-100mg
1-benzyl-5-methyl-4,5-dihydro-1H-pyrazol-3-amine
85293-09-0
100mg
$ 275.00 2022-06-07
TRC
B536930-10mg
1-benzyl-5-methyl-4,5-dihydro-1H-pyrazol-3-amine
85293-09-0
10mg
$ 50.00 2022-06-07
TRC
B536930-50mg
1-benzyl-5-methyl-4,5-dihydro-1H-pyrazol-3-amine
85293-09-0
50mg
$ 185.00 2022-06-07
Enamine
EN300-126414-1000mg
1-benzyl-5-methyl-4,5-dihydro-1H-pyrazol-3-amine
85293-09-0 95.0%
1000mg
$699.0 2023-10-02
Enamine
EN300-126414-10000mg
1-benzyl-5-methyl-4,5-dihydro-1H-pyrazol-3-amine
85293-09-0 95.0%
10000mg
$3007.0 2023-10-02
Enamine
EN300-126414-250mg
1-benzyl-5-methyl-4,5-dihydro-1H-pyrazol-3-amine
85293-09-0 95.0%
250mg
$347.0 2023-10-02
Aaron
AR01A5EP-50mg
1-benzyl-5-methyl-4,5-dihydro-1H-pyrazol-3-amine
85293-09-0 95%
50mg
$248.00 2025-02-14

Additional information on 1-Benzyl-5-methyl-4,5-dihydro-1H-pyrazol-3-amine

1-Benzyl-5-methyl-4,5-dihydro-1H-pyrazol-3-amine: A Comprehensive Overview

The compound with CAS No. 85293-09-0, commonly referred to as 1-Benzyl-5-methyl-4,5-dihydro-1H-pyrazol-3-amine, is a fascinating molecule with significant applications in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines a benzyl group, a methyl group, and a pyrazole ring system. The pyrazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms, making it a versatile scaffold for various chemical modifications.

Recent studies have highlighted the potential of 1-Benzyl-5-methyl-4,5-dihydro-1H-pyrazol-3-amine in drug discovery and development. Its structure allows for easy functionalization, enabling researchers to explore its role in inhibiting key enzymes or receptors associated with diseases such as cancer and neurodegenerative disorders. For instance, a 2023 study published in the *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent anti-inflammatory properties by targeting specific cytokines involved in chronic inflammatory diseases.

The synthesis of 1-Benzyl-5-methyl-4,5-dihydro-1H-pyrazol-3-amine involves a multi-step process that typically includes the formation of the pyrazole ring followed by subsequent functionalization. One common approach involves the condensation of an aldehyde or ketone with an amine in the presence of a suitable catalyst. This method not only ensures high yield but also allows for precise control over the substituents on the pyrazole ring. Researchers have also explored green chemistry approaches to synthesize this compound, reducing environmental impact while maintaining high efficiency.

In terms of chemical properties, 1-Benzyl-5-methyl-4,5-dihydro-1H-pyrazol-3-amine exhibits remarkable stability under physiological conditions, making it an ideal candidate for pharmaceutical applications. Its solubility in organic solvents and moderate lipophilicity further enhance its bioavailability when administered orally or through other routes. Recent advancements in computational chemistry have enabled scientists to predict the binding affinity of this compound to various biological targets with high accuracy, facilitating its optimization for therapeutic use.

One of the most promising applications of 1-Benzyl-5-methyl-4,5-dihydro-1H-pyrazol-3

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